4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is a compound that belongs to the class of cyanoacetamides It features a benzamide core with a cyano group at the 4-position and a 2-methoxy-2-(thiophen-3-yl)ethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Studies: The compound can be used to study the biological activities of cyanoacetamide derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the thiophene ring play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide: Lacks the cyano group.
4-cyano-N-(2-methoxyethyl)benzamide: Lacks the thiophene ring.
4-cyano-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the cyano group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyano-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-14(13-6-7-20-10-13)9-17-15(18)12-4-2-11(8-16)3-5-12/h2-7,10,14H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOOZTIVILZIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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